3-(1-(3-(4-Bromophenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione
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Overview
Description
The compound “3-(1-(3-(4-Bromophenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione” is a complex organic molecule. It contains a thiazolidine ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . The presence of sulfur enhances their pharmacological properties . The compound also contains a bromophenyl group, which is a phenyl ring substituted with a bromine atom .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The thiazolidine ring, a five-membered heterocycle system, has sulfur at the first position and nitrogen at the third position . The bromophenyl group would add to the complexity of the structure .Scientific Research Applications
Synthesis and Biological Activity
Compounds within the thiazolidine-2,4-dione class have been synthesized and evaluated for a multitude of biological activities. For example, the synthesis of novel substituted pyridines and purines containing 2,4-thiazolidinedione derivatives has been explored. These compounds have shown potential in modulating triglyceride accumulation in vitro and exhibiting hypoglycemic and hypolipidemic activities in vivo, highlighting their potential for pharmacological studies related to metabolic disorders (Bok Young Kim et al., 2004).
Antimicrobial Evaluation
Another aspect of research has focused on the antimicrobial properties of thiazolidine-2,4-dione derivatives. For instance, some derivatives have been synthesized and tested for their antibacterial and antifungal activities, revealing their potential as antimicrobial agents. This includes the evaluation against a range of bacteria and fungi, showcasing the versatility of these compounds in combating infectious diseases (J. L. Jat et al., 2006).
Antineoplastic and Antimicrobial Agents
Further, the synthesis of substituted 3-pyrrolin-2-ones and 4-hydrazonopyrrolidin-2-ones from pyrrolidine-2,4-diones has been reported, with some derivatives screened for antineoplastic and antimicrobial activities. Although some compounds did not show activity against lymphocytic leukemia in mice, in vitro activities against Gram-positive bacteria were observed, indicating the potential of these compounds in the development of new antimicrobial agents (S. El-Dine et al., 1991).
Antifungal Activity
Moreover, the synthesis and evaluation of thiazolidine-2,4-dione derivatives for their antifungal activity have been explored, with some compounds showing significant inhibition against fungal strains. This underscores the potential of thiazolidine-2,4-dione derivatives in antifungal drug development (O. Prakash et al., 2011).
Future Directions
Mechanism of Action
Target of action
Compounds containing a pyrrolidine ring, which is present in this compound, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of action
Without specific studies on this compound, it’s difficult to determine its exact mode of action. The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical pathways
Many compounds with a pyrrolidine ring have been found to have various biological and pharmacological activities .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Action environment
The stability of compounds with a pyrrolidine ring can be influenced by factors such as temperature, ph, and the presence of other compounds .
Properties
IUPAC Name |
3-[1-[3-(4-bromophenyl)propanoyl]pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O3S/c17-12-4-1-11(2-5-12)3-6-14(20)18-8-7-13(9-18)19-15(21)10-23-16(19)22/h1-2,4-5,13H,3,6-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLNKSGZSLXDLLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)CSC2=O)C(=O)CCC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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